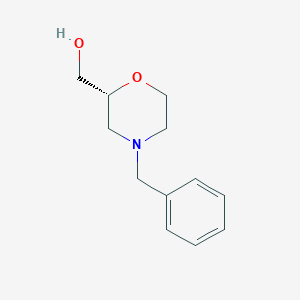

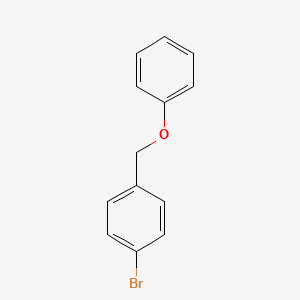

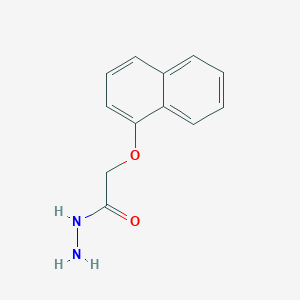

8-(Benzyloxy)-2-methylquinoline

Overview

Description

8-(Benzyloxy)-2-methylquinoline, also known as 8-Bz-2-MeQ, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 104 °C and a boiling point of 300 °C. 8-Bz-2-MeQ is a versatile compound that has a wide range of applications in the scientific field, from synthesis methods to its use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

- Pd(II)-Catalyzed Arylation/Oxidation: A study developed an efficient method to access 8-benzoylquinoline by sequential arylation/oxidation of 8-methylquinolines with aryl iodides in the presence of Pd(OAc)2, showing good tolerance to a range of functional groups and providing good to excellent yields (Wang et al., 2021).

Antimicrobial Activities

- Development and Evaluation of Antimicrobial Activities: A series of 8-benzyloxy-substituted quinoline ethers were synthesized and screened for antimicrobial activities against various bacteria and a fungal species. One compound showed significant growth inhibitory activity against Aspergillus niger (Chung et al., 2014).

Applications in Sensing and Detection

- Azo Dyes for Hg2+-selective Chemosensors: Research on 8-hydroxyquinoline benzoates with azo substituents showed selective sensing with Hg2+ ions, with a color change observable by naked eye for certain compounds, demonstrating potential for metal ion detection (Cheng et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like egfr . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .

Mode of Action

It’s suggested that the benzyloxy moiety might help in increasing egfr kinase inhibitory activity . This suggests that the compound could potentially inhibit the activity of EGFR, thereby controlling the processes regulated by this protein.

Biochemical Pathways

The inhibition of egfr kinase activity suggests that it could affect pathways related to cell proliferation and survival

Result of Action

Similar compounds have shown significant growth inhibitory activity against certain bacterial and fungal species . This suggests that 8-(Benzyloxy)-2-methylquinoline could potentially have antimicrobial properties.

Safety and Hazards

properties

IUPAC Name |

2-methyl-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPYORLIWUDPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322551 | |

| Record name | 2-methyl-8-phenylmethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

93315-49-2 | |

| Record name | 2-methyl-8-phenylmethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)